molecular formula C11H10N2O2 B15274353 7-Cyclopropylimidazo[1,2-A]pyridine-2-carboxylic acid

7-Cyclopropylimidazo[1,2-A]pyridine-2-carboxylic acid

Cat. No.: B15274353
M. Wt: 202.21 g/mol
InChI Key: KIXKBBJHFSXBCV-UHFFFAOYSA-N
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Description

7-Cyclopropylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a cyclopropyl group at the 7-position and a carboxylic acid at the 2-position.

Synthesis: The synthesis of imidazo[1,2-a]pyridine derivatives typically involves condensation of 2-aminopyridines with bromopyruvic acid. For 7-substituted analogs like the cyclopropyl variant, regioselective functionalization is achieved by modifying the starting 2-aminopyridine or employing advanced methods such as continuous flow synthesis. The latter enhances yield and reduces decarboxylation side reactions via optimized conditions (e.g., catalytic p-toluenesulphonic acid in DMF at 125°C) .

The carboxylic acid moiety enables derivatization into amides or esters, expanding its utility in drug discovery .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

7-cyclopropylimidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C11H10N2O2/c14-11(15)9-6-13-4-3-8(7-1-2-7)5-10(13)12-9/h3-7H,1-2H2,(H,14,15)

InChI Key

KIXKBBJHFSXBCV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=NC(=CN3C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclopropylimidazo[1,2-A]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with cyclopropyl ketones, followed by cyclization to form the imidazo[1,2-A]pyridine core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 7-Cyclopropylimidazo[1,2-A]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

7-Cyclopropylimidazo[1,2-A]pyridine-2-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Cyclopropylimidazo[1,2-A]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 7-cyclopropylimidazo[1,2-a]pyridine-2-carboxylic acid with its analogs:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Physicochemical Properties
This compound Cyclopropyl (7) C₁₁H₁₁N₂O₂ 203.22 Moderate lipophilicity; enhanced metabolic stability due to cyclopropane
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid Methyl (7) C₉H₈N₂O₂ 176.17 Lower steric hindrance; higher solubility
7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid Chloro (7) C₈H₅ClN₂O₂ 196.59 Increased electronegativity; potential halogen bonding
7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid Fluoro (7) C₈H₅FN₂O₂ 180.14 Enhanced electronegativity; improved bioavailability
7-Methoxyimidazo[1,2-a]pyridine-2-carboxylic acid Methoxy (7) C₉H₈N₂O₃ 192.17 Improved solubility; possible metabolic oxidation
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid Chloro (6) C₈H₅ClN₂O₂ 196.59 Altered spatial orientation; distinct SAR

Key Observations :

  • Electronic Effects : Halogenated derivatives (Cl, F) exhibit stronger electron-withdrawing effects, influencing binding to targets like enzymes or receptors. The cyclopropyl group offers a balance of steric bulk and lipophilicity .
  • Solubility : Methoxy and methyl groups enhance aqueous solubility compared to halogenated analogs, critical for oral bioavailability .
  • Metabolic Stability : Cyclopropane’s ring strain may reduce oxidative metabolism, whereas methoxy groups risk demethylation .

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